(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a purine base, which is a key component in many biological molecules such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the purine base. Common synthetic routes may involve:
Cyclization reactions: To form the bicyclic structure.
Nucleophilic substitution: To introduce the purine base.
Hydroxylation: To add the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions on the purine base could yield various alkylated or acylated products.
Scientific Research Applications
(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Mechanism of Action
The mechanism of action of (1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol involves its interaction with various molecular targets. The purine base allows it to interact with enzymes and receptors involved in nucleotide metabolism. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, but with different functional groups.
Uniqueness
What sets (1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol apart is its unique bicyclic structure, which is not found in naturally occurring nucleosides. This unique structure may confer different biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C11H13N5O4 |
---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
(1R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10?,11-/m1/s1 |
InChI Key |
GHKDRNDFVCEETA-FHAWUSBBSA-N |
Isomeric SMILES |
C1[C@@]2([C@H]([C@@H](O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.